![molecular formula C11H15ClN2O2 B1428168 Morpholine-2-carboxylic acidphenylamide hydrochloride CAS No. 1229627-52-4](/img/structure/B1428168.png)
Morpholine-2-carboxylic acidphenylamide hydrochloride
Overview
Description
“Morpholine-2-carboxylic acidphenylamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O2. It is a derivative of Morpholine-2-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of morpholines, including Morpholine-2-carboxylic acidphenylamide hydrochloride, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholine-2-carboxylic acidphenylamide hydrochloride is represented by the InChI code: 1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions, including coupling, cyclization, and reduction reactions . These reactions are performed using easily available amino alcohols and α-haloacid chlorides . Other methods of synthesis involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .Physical And Chemical Properties Analysis
Morpholine-2-carboxylic acidphenylamide hydrochloride is a solid at room temperature . It has a molecular weight of 242.7 g/mol.Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “Morpholine-2-carboxylic acidphenylamide hydrochloride,” but unfortunately, specific applications for this compound are not readily available in the search results. The information provided mainly discusses the significance of morpholine analogs in medicinal chemistry and their general benefits in drug synthesis and pharmacokinetics .
properties
IUPAC Name |
N-phenylmorpholine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNIEXKCHKUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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